5-Bromo-L-tryptophan

Vue d'ensemble

Description

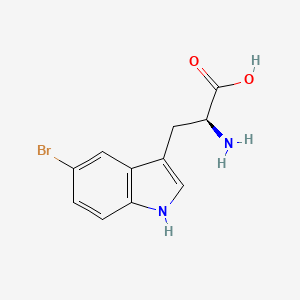

5-Bromo-L-tryptophane: est un dérivé bromé de l'acide aminé tryptophane. Il se caractérise par la substitution d'un atome de brome à la 5ème position du cycle indole du tryptophane.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 5-Bromo-L-tryptophane implique généralement la bromation du L-tryptophane. Une méthode courante consiste à utiliser le brome ou le N-bromosuccinimide (NBS) comme agent bromant. La réaction est généralement effectuée dans un solvant aqueux ou organique à des températures contrôlées pour assurer une bromation sélective à la 5ème position du cycle indole.

Méthodes de production industrielle: La production industrielle de 5-Bromo-L-tryptophane peut être réalisée par des procédés biotechnologiques. Par exemple, des souches recombinantes de Corynebacterium glutamicum exprimant des enzymes halogénases spécifiques peuvent être utilisées pour produire du 5-Bromo-L-tryptophane par fermentation. Cette méthode est considérée comme respectueuse de l'environnement et efficace .

Analyse Des Réactions Chimiques

Types de réactions: Le 5-Bromo-L-tryptophane peut subir diverses réactions chimiques, notamment:

Réactions de substitution: L'atome de brome peut être remplacé par d'autres nucléophiles.

Réactions d'oxydation et de réduction: Le cycle indole peut être oxydé ou réduit dans des conditions spécifiques.

Réactions de couplage: Le composé peut participer à des réactions de couplage pour former des molécules plus complexes.

Réactifs et conditions courants:

Réactions de substitution: Des réactifs tels que l'azoture de sodium ou les thiols peuvent être utilisés.

Réactions d'oxydation: Des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réactions de réduction: Des réducteurs tels que le borohydrure de sodium.

Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution avec l'azoture de sodium peut donner du 5-azido-L-tryptophane, tandis que l'oxydation avec le permanganate de potassium peut produire de l'acide 5-bromoindole-3-carboxylique .

Applications De Recherche Scientifique

Peptide Synthesis

5-Bromo-L-tryptophan is a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique reactivity allows chemists to create complex peptides with specific sequences, which are essential for studying protein interactions and functions.

| Application | Details |

|---|---|

| Peptide Synthesis | Used for constructing peptides with specific sequences, enhancing the study of protein functions. |

Drug Development

The compound plays a significant role in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. The tryptophan moiety is vital for serotonin production, making 5-BrTrp valuable in creating drugs aimed at treating mood disorders and other neurological conditions.

| Application | Details |

|---|---|

| Drug Development | Aids in synthesizing novel pharmaceuticals targeting neurological conditions, enhancing drug efficacy. |

Neuroscience Research

In neuroscience, this compound serves as a tool for investigating serotonin pathways. Research indicates that it can influence mood and behavior by modulating serotonin levels, which is crucial for understanding and developing treatments for mood disorders.

| Application | Details |

|---|---|

| Neuroscience Research | Studies the effects of serotonin modulation on mood and behavior. |

Bioconjugation Techniques

The bromo group in 5-BrTrp facilitates selective reactions, making it useful in bioconjugation techniques. This property allows researchers to attach biomolecules to surfaces or other molecules, improving drug delivery systems and targeting mechanisms.

| Application | Details |

|---|---|

| Bioconjugation | Enhances drug delivery systems through selective attachment of biomolecules. |

Fluorescent Probes

The Fmoc group of this compound can be utilized in creating fluorescent probes for biological imaging. This application provides insights into cellular processes and molecular interactions, aiding researchers in visualizing biological phenomena.

| Application | Details |

|---|---|

| Fluorescent Probes | Used for biological imaging to study cellular processes and molecular interactions. |

Anti-Parasitic Activity

Recent studies have shown that halogenated tryptophan derivatives, including this compound, exhibit anti-parasitic properties. For instance, research indicated that these compounds could selectively disrupt the metabolism of parasites like Trypanosoma cruzi, potentially leading to new therapeutic strategies for diseases such as Chagas disease.

| Application | Details |

|---|---|

| Anti-Parasitic Activity | Exhibits selective trypanocidal potency against Trypanosoma cruzi. |

Dietary Supplements

This compound is also explored as an ingredient in dietary supplements aimed at improving mood and cognitive function. Its role as a serotonin precursor makes it appealing to health-conscious consumers seeking natural mood enhancers.

| Application | Details |

|---|---|

| Dietary Supplements | Investigated for its potential to improve mood and cognitive function. |

Case Study 1: Serotonin Modulation

A study demonstrated that dietary supplementation with this compound significantly increased serotonin levels in animal models, correlating with reduced anxiety-like behaviors. This finding supports its potential use as a therapeutic agent for anxiety disorders.

Case Study 2: Antiparasitic Efficacy

Research involving halogenated tryptophan derivatives found that this compound disrupted essential metabolic pathways in Trypanosoma cruzi, leading to significant reductions in parasite viability. This suggests its potential application as a lead compound in anti-parasitic drug development.

Mécanisme D'action

The mechanism of action of 5-Bromo-L-tryptophan involves its interaction with specific molecular targets. For example, in the context of sickle cell anemia, the compound inhibits the polymerization of sickle cell hemoglobin by binding to specific sites on the hemoglobin molecule. This prevents the formation of fibrous aggregates that cause the characteristic sickle shape of red blood cells .

Comparaison Avec Des Composés Similaires

Composés similaires:

- 5-Fluoro-L-tryptophane

- 5-Méthyl-L-tryptophane

- 5-Hydroxy-L-tryptophane

Comparaison: Le 5-Bromo-L-tryptophane est unique en raison de la présence de l'atome de brome, qui confère des propriétés chimiques et biologiques distinctes. Comparé au 5-Fluoro-L-tryptophane, l'atome de brome est plus gros et plus polarisable, ce qui conduit à une réactivité et des interactions différentes avec les cibles biologiques. De même, le 5-Méthyl-L-tryptophane et le 5-Hydroxy-L-tryptophane ont des substituants différents qui affectent leur comportement chimique et leurs applications .

Activité Biologique

5-Bromo-L-tryptophan (5-Br-Trp) is a non-proteinogenic amino acid derived from L-tryptophan, where the hydrogen at the 5-position of the indole ring is substituted with a bromine atom. This modification alters its biological properties and potential applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of 5-Br-Trp, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.

5-Br-Trp shares structural similarities with L-tryptophan, acting as a precursor in several metabolic pathways. It participates in the biosynthesis of serotonin and other indole derivatives, which are crucial for neurotransmission and various physiological functions. The bromine substitution can enhance or inhibit enzyme activity, influencing metabolic pathways related to serotonin synthesis and immune modulation.

Table 1: Comparison of Tryptophan Derivatives

| Compound | Structure | Biological Role |

|---|---|---|

| L-Tryptophan | C11H12N2O2 | Precursor for serotonin |

| This compound | C11H11BrN2O2 | Modulates serotonin synthesis; potential anti-cancer properties |

| 7-Bromo-L-Tryptophan | C11H10BrN2O2 | Anti-parasitic activity |

Immune Modulation

Recent studies indicate that 5-Br-Trp has significant effects on immune responses. It has been shown to modulate the activity of T cells and natural killer cells through its influence on tryptophan catabolism via indoleamine 2,3-dioxygenase (IDO). Inhibition of IDO leads to increased availability of tryptophan for serotonin synthesis, which can enhance immune function.

Case Study: IDO Inhibition in Cancer Therapy

In a pharmacological model assessing the role of tryptophan-metabolizing enzymes in cancer, it was observed that 5-Br-Trp could restore T cell proliferation when co-cultured with IDO-overexpressing tumor cells. This suggests that compounds like 5-Br-Trp may have therapeutic potential in cancer immunotherapy by counteracting the immunosuppressive effects mediated by IDO .

Anti-Parasitic Activity

Research has demonstrated that halogenated tryptophan derivatives, including 5-Br-Trp, exhibit anti-parasitic properties. In studies involving Trypanosoma cruzi, it was found that these compounds disrupt essential transamination processes within the parasite's metabolism. This disruption leads to significant metabolic disturbances, indicating a potential pathway for selective chemotherapeutic agents targeting parasitic infections .

Neurotransmitter Synthesis

The role of 5-Br-Trp in neurotransmitter synthesis is particularly noteworthy. As a brominated analogue of tryptophan, it can influence serotonin levels in the brain. Studies suggest that variations in dietary intake of brominated tryptophans may affect serotonergic signaling pathways, which are implicated in mood regulation and stress responses .

Research Findings and Future Directions

Emerging research continues to explore the diverse biological activities of 5-Br-Trp. Its unique properties make it a valuable compound for further investigation in drug development, particularly for neurological disorders and cancer therapy.

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Immune Modulation | Enhances T cell proliferation via IDO inhibition |

| Anti-Parasitic | Disrupts T. cruzi metabolism |

| Neurotransmitter | Influences serotonin synthesis |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDNJQUJBMDHJW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315301 | |

| Record name | 5-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25197-99-3 | |

| Record name | 5-Bromo-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25197-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromotryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.